2,4-Dimethylphenyl phenylacetate
Description
2,4-Dimethylphenyl phenylacetate is an ester derivative of phenylacetic acid, where the phenylacetic acid moiety is esterified with a 2,4-dimethylphenol group. This compound is structurally characterized by the presence of two methyl substituents at the 2- and 4-positions of the phenolic ring (Figure 1).
Figure 1: Structure of this compound.
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
(2,4-dimethylphenyl) 2-phenylacetate |
InChI |
InChI=1S/C16H16O2/c1-12-8-9-15(13(2)10-12)18-16(17)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
InChI Key |
OVVKJZPBSBHABN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(=O)CC2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of phenylacetate derivatives are heavily influenced by substituents on the aromatic rings and the esterifying group. Below is a detailed comparison with key analogs:
Table 1: Comparison of 2,4-Dimethylphenyl Phenylacetate with Structural Analogs
Physicochemical Properties
- Solubility : Sodium phenylacetate’s ionic nature grants high water solubility, making it suitable for systemic drug delivery . In contrast, esterified forms like this compound are likely lipid-soluble, favoring membrane penetration.
- Stability : Halogenation (e.g., bromine/fluorine substituents) increases thermal and oxidative stability, as seen in methyl 2,4-dibromo-3,5-difluorophenylacetate .
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